![molecular formula C11H13ClN2O4 B178977 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid CAS No. 171178-46-4](/img/structure/B178977.png)
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acids, has been reported. These compounds are typically synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as Boc-AAILs, have been studied. For instance, these compounds have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- PDE4 Inhibition : Researchers have explored derivatives of this compound as effective PDE4 inhibitors. PDE4 (phosphodiesterase type 4) plays a crucial role in inflammatory responses. Inhibiting PDE4 can lead to anti-inflammatory effects, making it a potential target for drug development .
Peptide Synthesis and Protection
- Amino Acid Derivatization : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. It prevents unwanted side reactions and ensures selective functionalization of specific amino acid residues. Researchers use Boc-protected amino acids like 5-Boc-amino-2-chloropyridine-4-carboxylic acid in solid-phase peptide synthesis .
Ionic Liquids in Organic Synthesis
- Boc-Protected Amino Acid Ionic Liquids : Ionic liquids based on Boc-protected amino acids have been investigated for their applications in organic synthesis. For instance, Boc-protected alanine-based ionic liquids have been used in model reactions and can be recycled multiple times .
properties
IUPAC Name |
2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPRFUMGCNGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441844 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid | |
CAS RN |
171178-46-4 | |
Record name | 5-tert-Butoxycarbonylamino-2-chloroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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